
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Overview
Description
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole scaffold have been found to interact with various biological targets .
Mode of Action
Compounds with a similar thiadiazole scaffold have been shown to interact with their targets in various ways . For instance, some thiadiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been found to affect various biochemical pathways .
Result of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit various biological activities, such as anticancer and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, which are essential for cell cycle regulation and DNA replication . These interactions often involve the binding of this compound to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of CDKs and topoisomerases . Additionally, this compound can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, its interaction with CDKs results in the inhibition of kinase activity, which is crucial for cell cycle progression . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . The compound’s interactions with enzymes such as CDKs and topoisomerases play a significant role in its metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with acetic anhydride, followed by oxidation to yield the desired thiadiazole derivative . Another approach includes the reaction of methyl isothiocyanate with hydrazine hydrate, followed by cyclization and subsequent oxidation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid.
Reduction: 5-Methyl-1,3,4-thiadiazole-2-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms. It is a thiadiazole derivative, specifically classified as a 1,3,4-thiadiazole. This compound is notable for its potential applications in medicinal chemistry, especially in developing anticancer agents and other bioactive molecules. The structure of this compound allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Scientific Applications
This compound has several scientific applications:
- Building Block for Synthesis: It serves as a versatile building block for synthesizing various biologically active compounds.
- Medicinal Chemistry: It has potential applications in medicinal chemistry, particularly in developing anticancer agents and other bioactive molecules.
- Antimicrobial Properties: Thiadiazoles are recognized for their significant pharmacological properties, including antimicrobial activities. Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties . Some compounds show good antibacterial activity against S. aureus and E. coli strains and antifungal activity against A. niger .
- Anticancer Activity: 2-amino-1,3,4-thiadiazole derivatives have potential anticancer activity .
- Corrosion Inhibition: this compound may form a protective layer on metal surfaces, acting as a barrier against corrosive agents.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
- 5-Methyl-1,3,4-thiadiazole-2-methanol
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .
Biological Activity
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is a compound that has garnered attention for its diverse biological activities. This article reviews its antimicrobial, antifungal, anticancer, and other pharmacological properties based on recent studies.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted at the 5-position with a methyl group and at the 2-position with an aldehyde functional group. This unique structure contributes to its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains:
- Inhibition Zones : Some derivatives demonstrated inhibition zones of 16–18 mm against E. coli and Streptococcus pyogenes, outperforming standard antibiotics like ofloxacin (MIC = 62.5 μg/mL) .
- Mechanism of Action : The antimicrobial activity is attributed to the interaction of the thiadiazole ring with bacterial cell membranes, disrupting their integrity.
Antifungal Activity
The antifungal properties of this compound are notable:
- Efficacy Against Fungi : The compound has been identified as a potent antifungal agent with low toxicity to human cells. Specifically, it showed high activity against Candida species and other pathogenic fungi .
- Mechanism : Preliminary studies suggest that the antifungal mechanism may involve interference with fungal cell wall synthesis or function.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives:
- Cell Line Studies : Compounds derived from this compound exhibited cytotoxic effects on various cancer cell lines. For example:
Cell Line | GI50/IC50 (μg/mL) | Activity |
---|---|---|
HCT116 | 3.29 | High cytotoxicity |
H460 | 10 | Moderate cytotoxicity |
MCF-7 | Varies | Effective against breast cancer |
Other Biological Activities
In addition to its antimicrobial and anticancer properties, research has indicated that thiadiazole derivatives can exhibit:
- Anti-inflammatory Effects : Some compounds have shown potential in reducing inflammation markers in vitro.
- Antioxidant Properties : The presence of the thiadiazole ring contributes to antioxidant activity by scavenging free radicals .
Case Studies
- Study on Antifungal Activity : A study evaluated the antifungal effects of a derivative containing the thiadiazole structure against clinical isolates resistant to standard treatments. The results indicated that this compound could serve as a lead for developing new antifungal agents due to its efficacy and low toxicity .
- Anticancer Research : In another study involving various cancer cell lines, a series of synthesized derivatives were tested for their cytotoxic effects. The findings suggested that certain modifications to the thiadiazole structure could enhance anticancer activity significantly .
Properties
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3-5-6-4(2-7)8-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFDERTUUICNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608254 | |
Record name | 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61018-49-3 | |
Record name | 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,3,4-thiadiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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